N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide
Description
N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a synthetic compound featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a pentanamide side chain. The tetrazole moiety is a well-known bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical agents . This structural combination suggests applications in medicinal chemistry, particularly in areas where tetrazole-containing drugs (e.g., angiotensin II receptor blockers like valsartan) are prevalent .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-6-15(21)16-11-14-17-18-19-20(14)12-7-9-13(10-8-12)22-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLISMXDWUONRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves multiple steps. One common approach is the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of the amide group can produce N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentylamine.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide and related compounds:
Challenges and Advantages
- Advantages :
- Challenges: Ethoxy metabolism (e.g., O-dealkylation) could reduce half-life compared to non-alkoxy analogues. Synthetic complexity of tetrazole functionalization, requiring multi-step protocols (e.g., ) .
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which consists of a pentanamide backbone linked to a tetrazole moiety and an ethoxyphenyl group. The molecular formula is C_{16}H_{22}N_{4}O, and its molecular weight is approximately 290.37 g/mol.
Research indicates that compounds with similar structures often interact with biological targets through various mechanisms:
- Inhibition of Enzymatic Activity : Many tetrazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The presence of the ethoxyphenyl group suggests possible interactions with neurotransmitter receptors, which could influence pain perception and mood regulation.
- Antioxidant Properties : Some studies suggest that compounds like this compound may exhibit antioxidant activity, reducing oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance:
- Case Study 1 : A study on tetrazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression (source: ).
- Case Study 2 : Research indicated that derivatives with similar structures inhibited tubulin polymerization, a critical process for cancer cell division, leading to increased apoptosis rates in treated cells (source: ).
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds:
- Study Findings : Compounds with the tetrazole ring have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections (source: ).
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
